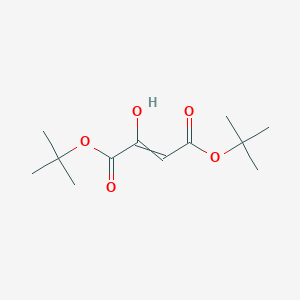![molecular formula C15H26N2OSi B14385972 1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine CAS No. 89841-35-0](/img/structure/B14385972.png)
1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenyl group, a trimethylsilyloxy group, and an ethyl linkage to the piperazine ring. The trimethylsilyloxy group is often used as a protecting group in organic synthesis due to its stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction using phenyl halides and piperazine.
Attachment of the Trimethylsilyloxy Group: The trimethylsilyloxy group is introduced by reacting the piperazine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines or phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trimethylsilyloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The phenyl group may contribute to the compound’s binding affinity and specificity towards its target.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpiperazine: Lacks the trimethylsilyloxy group and has different reactivity and applications.
4-{2-[(Trimethylsilyl)oxy]ethyl}piperazine: Lacks the phenyl group, affecting its binding properties and reactivity.
1-Phenyl-4-ethylpiperazine: Lacks the trimethylsilyloxy group, leading to different chemical behavior.
Uniqueness
1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine is unique due to the presence of both the phenyl and trimethylsilyloxy groups, which confer specific chemical properties and reactivity. The trimethylsilyloxy group provides stability and protection, while the phenyl group enhances binding affinity and specificity in biological applications.
Propiedades
Número CAS |
89841-35-0 |
|---|---|
Fórmula molecular |
C15H26N2OSi |
Peso molecular |
278.46 g/mol |
Nombre IUPAC |
trimethyl-[2-(4-phenylpiperazin-1-yl)ethoxy]silane |
InChI |
InChI=1S/C15H26N2OSi/c1-19(2,3)18-14-13-16-9-11-17(12-10-16)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Clave InChI |
JSEKVLHYFKSJHG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCCN1CCN(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


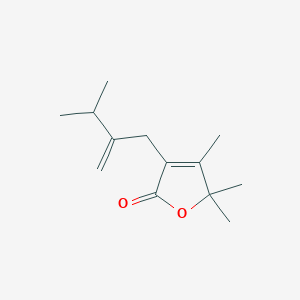


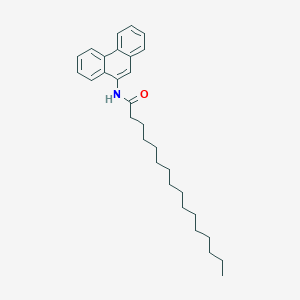
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
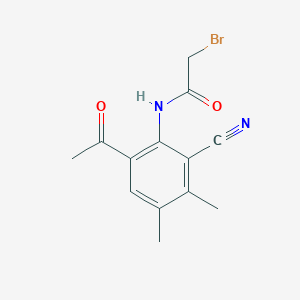

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
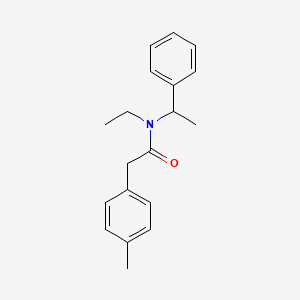
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
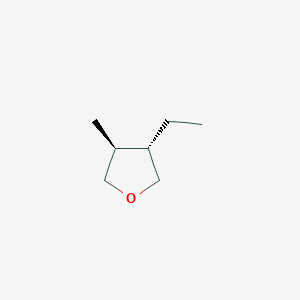
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
